molecular formula C8H17ClN4 B12350819 N~3~-(sec-butyl)-1-methyl-1H-pyrazole-3,4-diamine CAS No. 1431965-25-1

N~3~-(sec-butyl)-1-methyl-1H-pyrazole-3,4-diamine

Cat. No.: B12350819
CAS No.: 1431965-25-1
M. Wt: 204.70 g/mol
InChI Key: BVXKFHVBNMEMTA-UHFFFAOYSA-N
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Description

N~3~-(sec-butyl)-1-methyl-1H-pyrazole-3,4-diamine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This specific compound is characterized by the presence of a sec-butyl group at the N3 position and a methyl group at the N1 position, along with two amino groups at the 3 and 4 positions of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(sec-butyl)-1-methyl-1H-pyrazole-3,4-diamine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of sec-butyl hydrazine with 1-methyl-3,4-diaminopyrazole in the presence of a suitable catalyst can yield the desired compound. The reaction conditions typically include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N~3~-(sec-butyl)-1-methyl-1H-pyrazole-3,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The amino groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or hydrazines. Substitution reactions can result in the formation of various substituted pyrazoles.

Scientific Research Applications

N~3~-(sec-butyl)-1-methyl-1H-pyrazole-3,4-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N3-(sec-butyl)-1-methyl-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N~3~-(sec-butyl)-1-methyl-1H-pyrazole-3,4-diamine: Characterized by the presence of sec-butyl and methyl groups.

    N~3~-(tert-butyl)-1-methyl-1H-pyrazole-3,4-diamine: Similar structure but with a tert-butyl group instead of sec-butyl.

    N~3~-(sec-butyl)-1-ethyl-1H-pyrazole-3,4-diamine: Similar structure but with an ethyl group instead of methyl.

Uniqueness

The uniqueness of N3-(sec-butyl)-1-methyl-1H-pyrazole-3,4-diamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sec-butyl group at the N3 position and the methyl group at the N1 position can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

1431965-25-1

Molecular Formula

C8H17ClN4

Molecular Weight

204.70 g/mol

IUPAC Name

3-N-butan-2-yl-1-methylpyrazole-3,4-diamine;hydrochloride

InChI

InChI=1S/C8H16N4.ClH/c1-4-6(2)10-8-7(9)5-12(3)11-8;/h5-6H,4,9H2,1-3H3,(H,10,11);1H

InChI Key

BVXKFHVBNMEMTA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=NN(C=C1N)C.Cl

Origin of Product

United States

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